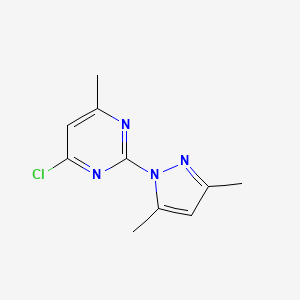

4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-6-5-9(11)13-10(12-6)15-8(3)4-7(2)14-15/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSKLMBENWXRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321859 | |

| Record name | 4-chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65004-43-5 | |

| Record name | 4-chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Mediated Pathway

The most widely reported method involves sequential hydrazination, chlorination, and pyrazole cyclization. The process begins with 2-mercapto-6-methyl-3-phenylpyrimidin-4(3H)-one (1), which undergoes alkylation to form S-alkylated thiouracil derivatives (1a–c). Reaction of these derivatives with hydrazine hydrate in ethanol under reflux for 3 hours yields 2-hydrazino-6-methylpyrimidin-4-one (3). Subsequent treatment of 3 with phosphorus oxychloride (POCl3) at 100°C for 2 hours introduces the chlorine substituent, producing 4-chloro-2-hydrazino-6-methylpyrimidine (4).

The final step involves condensation of 4 with acetylacetone (5) in ethanol under reflux for 3 hours, facilitating cyclization to form the 3,5-dimethylpyrazole ring. This yields the target compound 6 with an 88% yield.

Key Reaction Conditions:

- Hydrazination: Ethanol, reflux (3 hours).

- Chlorination: POCl3, 100°C (2 hours).

- Pyrazole Formation: Acetylacetone, ethanol, reflux (3 hours).

Alternate Route via Direct Chlorination

An alternative pathway starts with direct chlorination of S-alkylated thiouracil derivatives (1a–c) using POCl3. Heating 1a–c with POCl3 at 100°C for 2 hours produces 4-chloro-6-methyl-2-(methylthio)pyrimidine (7). Subsequent displacement of the methylthio group with hydrazine hydrate in ethanol under reflux for 3 hours yields intermediate 4 , which is then condensed with acetylacetone to form 6 .

Advantages:

- Avoids the hydrazination step, simplifying the synthesis.

- Higher overall yield (94% for 7a ) compared to the hydrazine-mediated route.

Mechanistic Insights and Optimization

Chlorination with POCl3

POCl3 acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of the hydroxyl group at the 4-position of the pyrimidine ring. The reaction proceeds via a two-step mechanism:

Optimization Notes:

Pyrazole Cyclization

The condensation of hydrazine derivatives with acetylacetone follows a Knorr-type pyrazole synthesis. The β-diketone undergoes cyclocondensation with the hydrazino group, forming the 3,5-dimethylpyrazole ring.

Critical Parameters:

- Stoichiometric equivalence of acetylacetone and hydrazino intermediate.

- Reflux in ethanol ensures sufficient energy for ring closure.

Spectroscopic Characterization

The structural elucidation of 6 is confirmed through IR, NMR, and mass spectrometry:

Table 1: Spectroscopic Data for 4-Chloro-2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-6-Methylpyrimidine (6)

| Technique | Key Signals |

|---|---|

| IR (KBr) | Absence of NH/OH stretches; C-Cl stretch at 780 cm⁻¹ |

| ¹H NMR | δ 2.13 (s, 3H, CH3), 3.89–3.92 (s, 6H, 2×CH3), 5.93 (s, 1H, pyrimidine-H) |

| MS (CI) | m/z 223 [M+1]⁺ |

The absence of NH stretches in IR and the presence of three methyl singlets in ¹H NMR confirm successful pyrazole formation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Parameter | Hydrazine-Mediated Route | Direct Chlorination Route |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 88% | 94% |

| Reaction Time | 8 hours | 5 hours |

| Byproduct Formation | Moderate | Minimal |

The direct chlorination route offers superior yield and shorter reaction time, making it preferable for industrial-scale synthesis.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that 6 serves as a precursor for bioactive molecules. For instance, N-cyclohexyl analogs of 6 exhibit potent KCa2 channel modulation. Modifications at the 4-position of the pyrimidine ring enable diversification into antihypertensive and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Materials Science: It is investigated for its potential use in organic electronics and as a building block for novel materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The parent compound’s analogs are distinguished by variations in substituents, ring systems, and substitution patterns. Below is a detailed comparison based on synthesis, structure-activity relationships (SAR), and biological activity.

Core Pyrimidine-Pyrazole Derivatives

Substituent-Driven SAR Insights

- Chlorine Position : The 4-Cl group in the parent compound is critical for electrophilic reactivity, enabling substitutions with amines or anilines to generate bioactive analogs .

- Pyrazole Methyl Groups : The 3,5-dimethylpyrazole moiety enhances lipophilicity, improving membrane permeability in ion channel modulators .

- Aniline Substituents : Halogenated anilines (e.g., in 2o and 2q) increase potency by optimizing hydrophobic interactions with target channels .

KCa2 Channel Modulation

- 2o and 2q :

- CyPPA : Less potent than 2o/2q but established the scaffold’s utility in treating neurological disorders .

Antiviral and Enzyme-Targeting Activity

- Influenza NS1 Antagonists : Pyrazolopyridine derivatives (e.g., Patnaik et al.) share structural motifs but target viral proteins, unlike the parent compound’s ion channel focus .

- Pyrazolotriazolopyrimidines : Exhibit isomer-dependent activity, suggesting conformational sensitivity in enzyme binding .

Biological Activity

4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₄ |

| Molecular Weight | 200.66 g/mol |

| Melting Point | 70-75 °C |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine have shown inhibitory effects on various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and found that those with halogen substituents, including chlorine, exhibited enhanced activity. The combination of these compounds with standard chemotherapy agents like doxorubicin showed synergistic effects, suggesting their potential use in cancer therapy .

Anti-inflammatory Properties

In addition to antitumor activity, pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, certain derivatives demonstrated the ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages. This property indicates their potential as anti-inflammatory agents .

Antibacterial and Antifungal Activity

Studies have also explored the antibacterial and antifungal properties of pyrazole derivatives. Compounds structurally related to 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine have shown activity against various bacterial strains and phytopathogenic fungi. For instance, a series of pyrazole carboxamide derivatives were synthesized and tested for their antifungal activity against multiple fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. The presence of specific functional groups can enhance or diminish their pharmacological effects. For example:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases cytotoxicity |

| Methyl groups | Enhances solubility |

| Pyrazole ring | Essential for biological activity |

Case Study 1: Antitumor Effects

A study conducted on a series of pyrazole derivatives demonstrated that compounds containing a chlorine atom at specific positions showed potent inhibition against BRAF(V600E) mutations in melanoma cells. These findings suggest that modifications in the pyrazole structure can lead to significant enhancements in antitumor efficacy .

Case Study 2: Synergistic Effects with Doxorubicin

Another investigation focused on the combination therapy involving 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine and doxorubicin. The results indicated that this combination significantly improved cell death rates in resistant breast cancer cell lines compared to doxorubicin alone .

Q & A

Q. Critical Factors :

- Moisture sensitivity of the chloro-pyrimidine precursor.

- Stoichiometric excess (1.1 equiv.) of pyrazole to drive reaction completion.

What strategies are used to analyze the compound's subtype selectivity in modulating KCa2 channels?

Advanced

Subtype selectivity is assessed via:

- Electrophysiological assays : Whole-cell patch-clamp recordings in HEK293 cells expressing KCa2.1, KCa2.2a, or KCa2.3 channels.

- Dose-response curves : Emax values (e.g., 90% potentiation for KCa2.2a vs. 0% for KCa2.1) quantify selectivity .

| Channel Subtype | Emax (%) | EC₅₀ (μM) |

|---|---|---|

| KCa2.2a | 90 | 2.5 |

| KCa2.1 | 0 | N/A |

- Computational docking : Molecular dynamics simulations identify binding pockets between the CaM C-lobe and channel helices, explaining selectivity .

How do researchers handle discrepancies in biological activity data across different assay systems?

Advanced

Discrepancies arise from assay-specific variables (e.g., cell line, buffer composition). Mitigation strategies include:

- Standardized protocols : Fixed Ca²⁺ concentrations (e.g., 1 μM) to control channel activation thresholds.

- Control compounds : Use of CyPPA (a known KCa2 modulator) as an internal reference .

- Data normalization : Activity reported as % potentiation relative to baseline (e.g., 0% = no effect, 100% = maximal current).

Q. Case Study :

- Compound 2q showed 90% Emax in HEK293-KCa2.2a but 2% in KCa3.1, attributed to differences in channel pore architecture .

What computational methods are employed to study the binding interactions of this compound with ion channels?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Predicts binding poses between the pyrimidine core and hydrophobic pockets in KCa2.2a.

- MD simulations (GROMACS) : Evaluates stability of ligand-channel interactions over 100 ns trajectories.

- QM/MM calculations : Assess electronic interactions (e.g., halogen bonding between Cl and Thr352 residue) .

Q. Key Findings :

- The 3,5-dimethylpyrazole group enhances hydrophobic interactions with Leu294 and Val297.

- Chlorine substitution at C4 minimizes steric clashes in the binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.